2-[(Benzyloxy)imino]propanoic acid
Description
2-[(Benzyloxy)imino]propanoic acid is a propanoic acid derivative featuring a benzyloxy-substituted imino group at the second carbon. Its structure (C₁₀H₁₁NO₃) includes a carboxylic acid group, a central imine (N=O) linkage, and a benzyl ether moiety.
Properties
CAS No. |
77845-98-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-phenylmethoxyiminopropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-8(10(12)13)11-14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
JYEQPEURYOKFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzylation of R-Methyl Lactate and Hydrolysis
One of the primary methods for synthesizing (R)-2-benzyloxypropionic acid, a close structural analog of this compound, involves the benzylation of R-methyl lactate followed by hydrolysis. This method is described in detail in a 2021 patent (CN113233972A) and includes the following key steps:
Step 1: Formation of Intermediate (Methyl (R)-2-(benzyloxy)propionate)
- Sodium tert-amylate is added to a reaction system containing R-methyl lactate and a solvent (e.g., tetrahydrofuran).
- The mixture is cooled below 5 °C.
- Benzyl halogen (e.g., benzyl bromide) is added dropwise while maintaining low temperature.
- The reaction proceeds at 20-30 °C for 20 hours, during which the intermediate ester forms.
Step 2: Hydrolysis to 2-Benzyloxypropionic Acid
- The intermediate is hydrolyzed by refluxing with an alkaline substance such as sodium hydroxide for 1-2 hours.
- After hydrolysis, the reaction mixture is acidified to pH 1-2.
- Extraction with halogenated solvents like dichloromethane isolates the acid product.
-
- The described method achieves a yield of approximately 87.6% with a purity of 99.2%.
-
- The use of sodium tert-amylate avoids the release of flammable, explosive, or toxic gases, enhancing safety for large-scale production.
Table 1. Molar Ratios and Reaction Conditions (Excerpt from Patent Examples)
| Example | Molar Ratio (Methyl Lactate : Sodium tert-Amylate) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1 : 1.1 | 20-30 | 20 | 87.6 | 99.2 |
| 2-5 | Varied ratios (see patent for details) | Similar | Similar | Comparable | Comparable |
This method is well-documented with chromatographic data supporting the product's purity and is suitable for industrial synthesis due to its safety profile and cost-effectiveness.
Benzylation Using Sodium Hydride in Dimethylformamide (DMF)
Another preparation method involves benzylation of hydroxy acid esters using sodium hydride (NaH) in an organic solvent such as N,N-dimethylformamide (DMF). This approach is detailed in a 2011 patent (WO2012117417A1) focused on the synthesis of benzyloxy-substituted amino acid derivatives, which are structurally related to this compound:
-
- Sodium hydride is added to DMF under nitrogen atmosphere at 0 °C.
- The hydroxy ester substrate is dissolved in DMF and added to the NaH suspension.
- Benzyl bromide dissolved in DMF is then added slowly, with the temperature rising to 25-35 °C.
- The reaction is monitored by HPLC until the starting material is less than 0.5%.
- Workup involves aqueous and organic extractions, washing with ammonium chloride solution, drying, and purification by column chromatography.
-
- Final purification includes recrystallization from n-hexane at low temperature.
-
- This method uses inexpensive and readily available reagents.
- It provides good yields and high purity of the benzylated product.
-
- The process yields high purity products suitable for further synthetic applications.
This method is particularly useful for preparing benzyloxy derivatives with additional functional groups and can be adapted for this compound synthesis with proper modification.
Formation of 2′-O-Imino-2-Propanoic Acid Esters via Reaction with Ethyl Pyruvate
A more specialized synthetic approach involves the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate, forming stable 2′-O-imino-2-propanoic acid esters. Although this method is primarily applied in nucleoside chemistry, the underlying chemistry of oxime formation is relevant to this compound derivatives:
-
- Amino groups on ribonucleosides react with ethyl pyruvate to form imino esters.
- These esters can be hydrolyzed under alkaline conditions to yield corresponding acids.
- The process involves careful protection and deprotection steps to maintain functional group integrity.
-
- Isolated yields of 60-81% for intermediates and final products are reported.
-
- Products are characterized by NMR (1H, 13C, 31P) and high-resolution mass spectrometry.
- Reaction monitoring by reverse-phase HPLC confirms product formation and purity.
-
- This method demonstrates the feasibility of preparing oxime derivatives of propanoic acid with high specificity and yield.
- Can be adapted for the synthesis of this compound or related compounds by modifying the amine and aldehyde/ketone components.
Comparative Analysis of Preparation Methods
Research Outcomes and Data Summary
- The sodium tert-amylate method is notable for its safety, scalability, and high yield, making it a preferred industrial route.
- The sodium hydride method offers efficient benzylation with good purity but requires careful handling of reactive hydrides and inert atmosphere.
- The ethyl pyruvate method, while more complex, provides a route to oxime esters with applications in nucleoside chemistry and can be adapted for this compound derivatives.
- Analytical data including chromatographic purity (>99%), NMR characterization, and mass spectrometry confirm the identity and quality of the products in all methods.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxyimino-propionic acid undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxyimino-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyloxyimino-propionic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with 2-[(Benzyloxy)imino]propanoic acid:
*EWG = Electron-withdrawing group
Key Observations :
- The imino group in this compound likely lowers its carboxylic acid pKa compared to (R)-2-(Benzyloxy)propanoic acid due to enhanced electron withdrawal .
- The benzyloxy moiety in both compounds may improve lipid solubility, but the imino group could introduce additional hydrogen-bonding capacity, affecting membrane permeability.
Electronic and Steric Effects
- Imino vs. Amino Groups: The imino (N=O) group in the target compound is resonance-stabilized and less basic than the amino group in β-amino analogs. This difference may reduce nucleophilic reactivity and alter interactions with biological targets (e.g., enzymes) .
Biological Activity
2-[(Benzyloxy)imino]propanoic acid, also known as 2-benzyl-oxyimino-propionic acid, is an organic compound characterized by the presence of a benzyloxy group attached to an oxime functional group, linked to a propionic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in enzyme inhibition and its role as a building block in organic synthesis.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- CAS Number : 77845-98-8
- IUPAC Name : 2-phenylmethoxyiminopropanoic acid
The biological activity of this compound is primarily attributed to its structural features:
- Oxime Group : This functional group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Benzyloxy Group : Enhances lipophilicity, facilitating interaction with lipid membranes and cellular components, which may enhance bioavailability and efficacy in biological systems.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. The oxime structure allows for interactions with various enzymes, impacting metabolic pathways. For instance, studies have shown that derivatives of propanoic acid exhibit significant inhibition against certain enzymes involved in inflammatory processes .
Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives containing the propanoic acid moiety significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures. This suggests that this compound may possess similar anti-inflammatory properties .
Antibacterial Activity
The compound's potential antibacterial activity has been explored through its derivatives. Research has indicated that certain derivatives can exhibit activity against both Gram-positive and Gram-negative bacterial strains. The mechanism likely involves interference with bacterial metabolic processes due to enzyme inhibition .
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of this compound and its analogs is presented below:
| Compound Name | Enzyme Inhibition | Anti-inflammatory | Antibacterial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 2-Benzyloxyimino-butyric acid | Low | Moderate | High |
| 2-Benzyloxyimino-acetic acid | High | Low | Low |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent study synthesized new derivatives of propanoic acid and evaluated their effects on cytokine release in peripheral blood mononuclear cells. The findings indicated that specific compounds significantly reduced TNF-α levels without exhibiting toxicity, highlighting the potential therapeutic applications of such compounds in chronic inflammatory diseases .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of various propanoic acid derivatives against multiple bacterial strains. Results demonstrated that certain derivatives exhibited strong antibacterial activity, suggesting that modifications to the benzyloxy group could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
